

Physiological Effects of NPR-C Activation by Compound 1: A Technical Guide

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Compound of Interest

Compound Name: *NPR-C activator 1*

Cat. No.: *B12414701*

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This technical guide provides an in-depth overview of the physiological effects mediated by the activation of the Natriuretic Peptide Receptor-C (NPR-C) by a novel small molecule agonist, referred to herein as Compound 1. This document details the signaling pathways, summarizes quantitative data, and outlines key experimental protocols to facilitate further research and development in this area.

Introduction

The Natriuretic Peptide Receptor-C (NPR-C), historically known as a clearance receptor for natriuretic peptides (NPs), is now recognized as a signaling receptor with significant physiological functions. Unlike the other natriuretic peptide receptors, NPR-A and NPR-B, which possess guanylyl cyclase activity, NPR-C is coupled to inhibitory G proteins (Gi).^{[1][2][3]} Activation of NPR-C triggers a cascade of intracellular events that play a crucial role in cardiovascular homeostasis. Recent studies have identified Compound 1, a substituted bis-aminotriazine, as a potent and selective small molecule agonist of NPR-C, offering a valuable tool to explore the therapeutic potential of this receptor.^[4]

Core Signaling Pathways of NPR-C

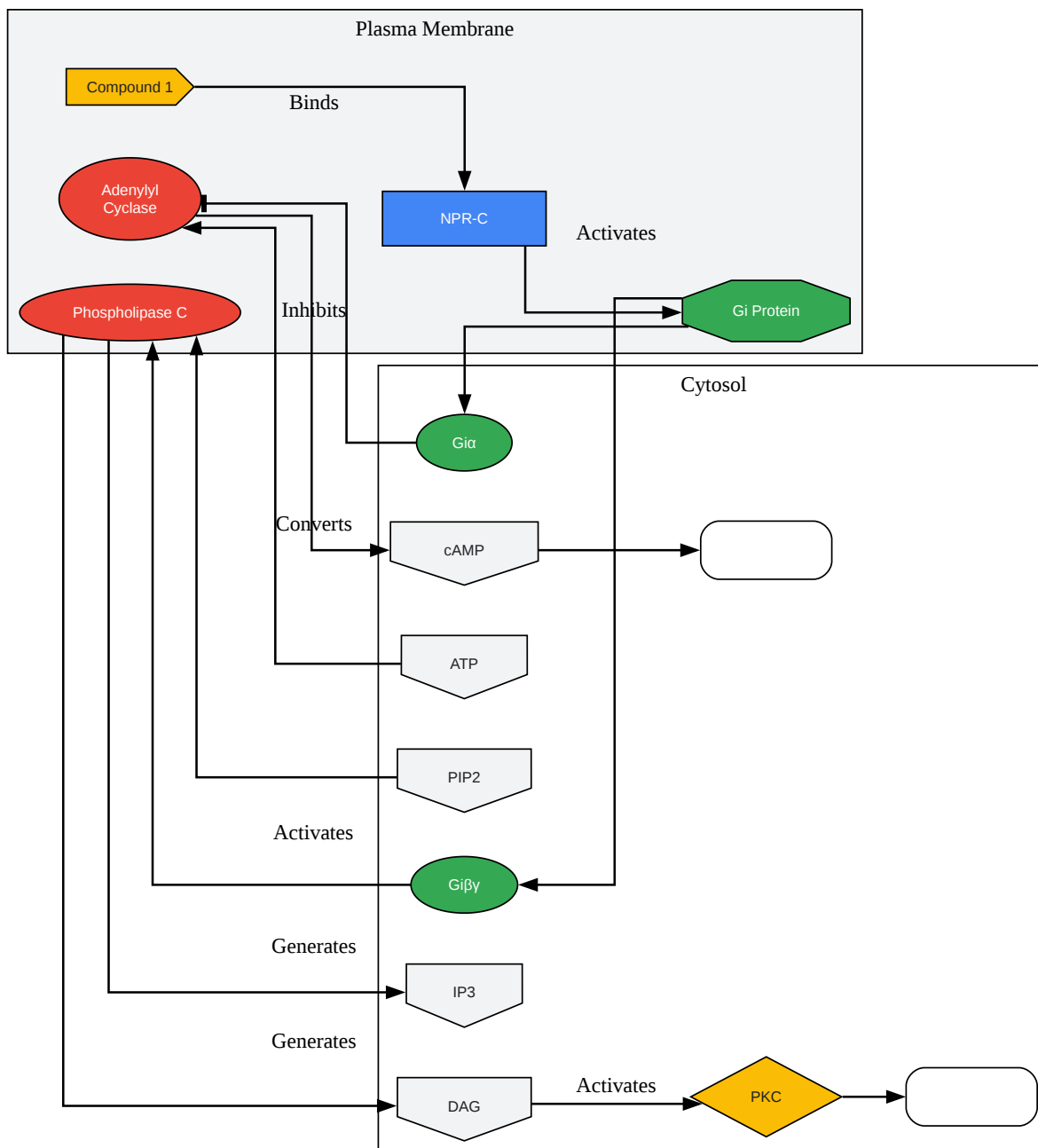
Activation of NPR-C by Compound 1 initiates two primary signaling cascades through its coupling with Gi proteins.

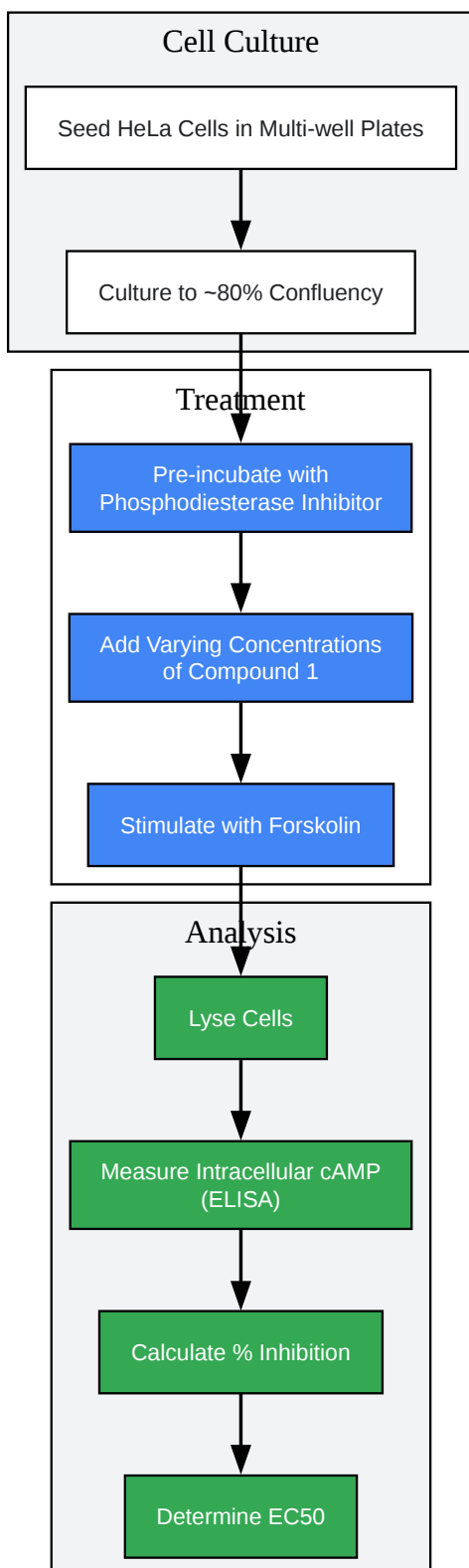
Inhibition of Adenylyl Cyclase

Upon ligand binding, the α -subunit of the activated G_i protein inhibits adenylyl cyclase (AC).[1][2] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The reduction in cAMP can influence a variety of downstream effectors, contributing to the physiological responses modulated by NPR-C.

Activation of Phospholipase C

The $\beta\gamma$ -subunits of the activated G_i protein stimulate Phospholipase C (PLC).[1][2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ mediates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[6]





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